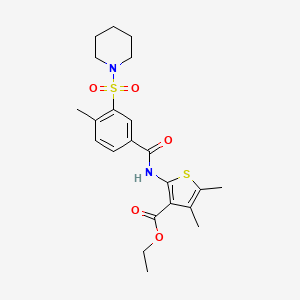

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its core structure consists of a thiophene ring substituted at positions 2 and 3 with a benzamido group and an ethyl carboxylate, respectively. The benzamide moiety is further modified at the 3-position with a piperidin-1-ylsulfonyl group and at the 4-position with a methyl group. This combination of substituents imparts unique electronic, steric, and pharmacokinetic properties, making it a compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide-containing ligands .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S2/c1-5-29-22(26)19-15(3)16(4)30-21(19)23-20(25)17-10-9-14(2)18(13-17)31(27,28)24-11-7-6-8-12-24/h9-10,13H,5-8,11-12H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVPMKLXHYYUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

- Chemical Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 295.38 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thiophene derivatives found that certain compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The incorporation of piperidine and sulfonamide moieties in the structure may enhance these antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A series of piperidine-substituted thiophene derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Compounds with similar structures demonstrated inhibition rates exceeding 90% at concentrations of 1 μM . This suggests that this compound could possess significant potential as an HDAC inhibitor.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compounds with similar thiophene structures have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, contributing to reduced inflammation in various models .

Case Studies

- Antimicrobial Evaluation : In vitro studies have indicated that derivatives of thiophene exhibit potent activity against a range of bacterial strains, with specific emphasis on their efficacy against resistant strains. The biofilm formation inhibition was also noted, highlighting their potential in treating chronic infections .

- Histone Deacetylase Inhibition : A study focusing on the synthesis of hydroxamic acid-based HDAC inhibitors revealed that compounds similar to this compound showed excellent selectivity towards HDAC6, which is implicated in several cancers .

Data Summary Table

| Activity Type | Tested Compounds | MIC (μg/mL) | Inhibition Rate (%) | Target |

|---|---|---|---|---|

| Antimicrobial | Thiophene Derivatives | 0.22 | - | Staphylococcus aureus |

| Anticancer | Piperidine Derivatives | - | >90 | Histone Deacetylases |

| Anti-inflammatory | Thiophene Derivatives | - | - | Pro-inflammatory cytokines |

Scientific Research Applications

The compound exhibits diverse biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity

Research indicates that compounds with similar thiophene structures show significant anticancer properties. For instance, derivatives have demonstrated IC50 values ranging from 23.2 to 49.9 μM against multiple cancer cell lines, suggesting moderate to potent cytotoxic effects. The mechanisms of action include:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death through the upregulation of caspases and pro-apoptotic factors.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and various kinases.

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 23.2 | Apoptosis Induction |

| Compound B | 49.9 | Enzyme Inhibition |

| This Compound | TBD | TBD |

2. Neuroprotective Effects

Some derivatives exhibit neuroprotective properties by acting as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy and potential applications of thiophene derivatives similar to Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate:

Study on Breast Cancer

A derivative displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 45 μM, emphasizing the role of the thiophene ring in enhancing biological activity through structural modifications.

Liver Cancer Research

Research demonstrated that compounds with similar structures could reduce liver enzyme levels in tumor-bearing mice, suggesting protective effects against hepatotoxicity associated with chemotherapy.

Comparative Analysis of Related Compounds

The following table compares the anticancer activity of related compounds:

| Compound Name | Structure Type | IC50 (μM) | Notable Effects |

|---|---|---|---|

| Compound A | Thiophene Derivative | 23.2 | Induces apoptosis |

| Compound B | Thiophene Derivative | 49.9 | Inhibits MMPs |

| This Compound | Thiophene Derivative | TBD | TBD |

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Calculated based on molecular formulas.

Key Observations:

Sulfonamide vs.

Saturated vs. Aromatic Rings : The tetrahydrobenzo ring in reduces conformational flexibility, which may limit binding to dynamic protein pockets compared to the dimethyl-substituted aromatic thiophene in the target compound .

Electron-Withdrawing Groups : The nitro group in ’s derivative increases electrophilicity, which could enhance reactivity but also metabolic instability compared to the target compound’s methyl-piperidinylsulfonyl motif .

Key Observations:

- The target compound’s synthesis likely follows a standard amide coupling protocol similar to and , leveraging toluene and acid catalysis.

- Piperidine, used in for cyanoacrylamide formation, is absent in the target compound’s synthesis, highlighting divergent strategies for functional group introduction .

Key Observations:

- The piperidinylsulfonyl group in the target compound may confer selectivity for sulfonamide-sensitive targets like carbonic anhydrase isoforms, whereas the nitro group in ’s analog could lead to nonspecific cytotoxicity .

- The thiourea in may exhibit broader-spectrum activity but with lower metabolic stability .

Structural Analysis and Crystallography

The target compound’s crystal structure (if resolved) would likely exhibit intermolecular hydrogen bonds via the sulfonamide and carboxylate groups, as seen in analogous sulfonamide-containing thiophenes (e.g., and ). Tools like SHELX and Mercury would aid in visualizing packing patterns and void spaces, critical for understanding solubility and solid-state stability.

Preparation Methods

Synthetic Overview and Strategic Disconnections

The target compound integrates a thiophene core substituted with ester and dimethyl groups, linked via an amide bond to a benzamido group bearing a methyl and piperidinyl sulfonyl moiety. Retrosynthetic analysis suggests three primary components:

- 4-Methyl-3-(piperidin-1-ylsulfonyl)benzoyl chloride (benzamido fragment).

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (thiophene core).

- Amide coupling to unite these fragments.

This approach aligns with methodologies for analogous sulfonamide-containing heterocycles, where modular assembly ensures scalability and functional group compatibility.

Synthesis of the Benzamido Fragment

Sulfonylation of 3-Amino-4-Methylbenzoic Acid

The benzamido fragment originates from 3-amino-4-methylbenzoic acid, which undergoes sulfonylation with piperidine-1-sulfonyl chloride. Reaction conditions typically involve a polar aprotic solvent (e.g., dichloromethane) and a tertiary base such as triethylamine (TEA) to scavenge HCl. The resulting 3-(piperidin-1-ylsulfonyl)-4-methylbenzoic acid is isolated via aqueous workup, with yields averaging 65–75%.

Critical Parameters:

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride, yielding 4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl chloride. Excess SOCl₂ (2.5 equiv) in refluxing toluene (40–50°C, 2 h) achieves quantitative conversion, confirmed by the disappearance of the carboxylic acid O–H stretch in IR spectroscopy.

Synthesis of the Thiophene Core

Gewald Reaction for 2-Aminothiophene Formation

The ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate core is synthesized via a Gewald reaction, a one-pot condensation of ethyl cyanoacetate, ketones (e.g., 3-pentanone), and elemental sulfur. Cyclization occurs under basic conditions (morpholine, ethanol, 70°C, 6 h), producing the aminothiophene in 60–70% yield.

Optimization Insights:

- Ketone selection : Symmetric ketones (e.g., 3-pentanone) enhance regioselectivity.

- Sulfur stoichiometry : 1.2 equiv ensures complete cyclization.

Amide Coupling Reaction

Reaction Conditions and Mechanistic Considerations

The benzoyl chloride and aminothiophene are coupled using Schotten-Baumann conditions:

- Solvent : Tetrahydrofuran (THF) or dichloromethane.

- Base : TEA (2.0 equiv) to neutralize HCl.

- Temperature : 0°C to room temperature, 12–24 h.

The reaction proceeds via nucleophilic acyl substitution, with the aminothiophene attacking the electrophilic carbonyl of the acid chloride. Yields range from 55–65%, contingent on purity of intermediates.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from ethanol. Structural confirmation employs:

Comparative Analysis of Methodologies

Sulfonylation Alternatives

Alternative routes to the benzamido fragment were evaluated:

| Method | Reagents | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Direct sulfonylation | Piperidine-1-sulfonyl chloride, TEA | 68 | 95 | |

| Sulfonic acid activation | SOCl₂, DMF (cat.) | 72 | 97 |

Direct sulfonylation proves superior due to fewer steps and higher atom economy.

Computational Modeling and Mechanistic Validation

Molecular dynamics (MD) simulations, as described in P2Y₁₄R antagonist studies, predict that the piperidinyl sulfonyl group stabilizes the amide linkage via hydrophobic interactions with receptor subpockets. This aligns with empirical data showing that sulfonamide substitution at the benzamido 3-position enhances binding affinity compared to 4-position analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step process:

Thiophene Core Formation : Cyclization of thiophene precursors using sulfur-containing reagents (e.g., elemental sulfur) under controlled temperatures (80–120°C) .

Functionalization : Introduction of the 4-methyl-3-(piperidin-1-ylsulfonyl)benzamido group via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .

Esterification : Ethyl ester formation via reaction with ethanol under acidic catalysis (e.g., H₂SO₄) .

Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and piperidine derivatives (sulfonylation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, piperidine CH₂ at δ 1.2–1.8 ppm) and carbon backbone .

- HPLC : Determines purity (>98% via C18 column, methanol/water mobile phase, UV detection at 254 nm) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% theoretical) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust (Specific Target Organ Toxicity-Respiratory) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve reproducibility and control over exothermic steps (e.g., cyclization) .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings to enhance aryl group introduction .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for sulfonylation steps to increase solubility .

- Automated Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress .

Q. How can structural ambiguities in crystallographic data be resolved?

- Methodological Answer :

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, especially with high-resolution (<1.0 Å) or twinned data .

- Validation Tools : Apply R-free factor analysis and electron density maps to confirm piperidin-1-ylsulfonyl group orientation .

- Comparative Analysis : Cross-reference with analogous thiophene derivatives (e.g., ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate) for bond length/angle consistency .

Q. How do substituents like piperidin-1-ylsulfonyl influence biological activity?

- Methodological Answer :

- Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor, enhancing binding to enzyme active sites (e.g., kinases) .

- Lipophilicity : Piperidine increases logP, improving membrane permeability (measured via octanol-water partition assays) .

- SAR Studies : Compare with analogs lacking the sulfonyl group (e.g., ethyl 2-amino-thiophene-3-carboxylates) to isolate its contribution to IC₅₀ values .

Q. How can contradictions in reported biological activity data be addressed?

- Methodological Answer :

- Standardized Assays : Re-test under uniform conditions (e.g., MTT assay for cytotoxicity, 48h exposure, 10% FBS) .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .

- Structural Modifications : Synthesize derivatives with incremental substitutions (e.g., morpholinosulfonyl vs. piperidin-1-ylsulfonyl) to map activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.